2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide is a synthetic organic compound that features both indole and pyrazole moieties. These structures are known for their biological activities and are often found in pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
The compound’s solubility in water suggests that it may be well-absorbed in the gastrointestinal tract . The compound’s stability under various conditions also suggests that it may have a favorable distribution and metabolism profile.
Result of Action
Compounds with similar structures have been shown to have various effects, such as reducing inflammation and pannus formation in arthritic rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The indole and pyrazole moieties are then coupled through an acylation reaction. This involves the reaction of the indole derivative with an acyl chloride or anhydride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole and pyrazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydrogen atoms on the indole and pyrazole rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution can be carried out using halogens or nitro groups, while nucleophilic substitution can involve alkyl or acyl groups.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and pyrazole rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the indole or pyrazole rings.
Scientific Research Applications
2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with different functional groups.
3-(1H-indol-3-yl)isoindolin-1-one: Contains an indole ring but with a different core structure.
2-(1H-pyrazol-1-yl)pyridine: Contains a pyrazole ring but with a different substituent.
Uniqueness
2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide is unique due to its combination of indole and pyrazole rings, which allows it to interact with a broader range of biological targets compared to compounds with only one of these rings. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-indol-1-yl-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(13-23-11-9-14-4-1-2-7-18(14)23)21-16-6-3-5-15(12-16)17-8-10-20-22-17/h1-12H,13H2,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVBWPRJORHCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC(=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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